3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with phenyl and thiophene substituents.
Preparation Methods
The synthesis of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in carbon tetrachloride or nitrating agents (e.g., nitric acid) in sulfuric acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, its antitumor activity may be attributed to its ability to inhibit DNA synthesis or induce apoptosis in cancer cells . The antibacterial activity is likely due to its interaction with bacterial cell wall synthesis or protein synthesis pathways .
Comparison with Similar Compounds
Similar compounds to 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolo[4,5-d]pyrimidine derivatives, such as:
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities, including antitumor and antibacterial properties.
Thiazolo[3,2-a]pyrimidin-3-ones: These derivatives are known for their high reactivity and potential as scaffolds for drug design.
The uniqueness of 3-PHENYL-2-SULFANYLIDENE-5-(THIOPHEN-2-YL)-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H9N3OS3 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-5-thiophen-2-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H9N3OS3/c19-14-11-13(16-12(17-14)10-7-4-8-21-10)18(15(20)22-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,19) |
InChI Key |
ICGYHUZPLFYPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=CS4)SC2=S |
Origin of Product |
United States |
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